2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9F3N2O |
|---|---|
Molecular Weight |
254.21 g/mol |
IUPAC Name |
8-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)7-3-1-4-8-10(7)11(18)17-6-2-5-9(17)16-8/h1,3-4H,2,5-6H2 |
InChI Key |
PTUCOBOYIQVGQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=CC=CC(=C3C(=O)N2C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with a substituted aniline and involve steps such as nitration, reduction, and cyclization to form the quinazolinone core.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Antileishmanial Activity
Recent studies have synthesized derivatives of pyrroloquinazolinones, including 2,3-dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one, which were evaluated for their antileishmanial properties. A notable derivative exhibited significant in vitro activity against Leishmania parasites with an IC50 value of 8.36 μM and demonstrated promising in vivo efficacy by reducing parasite burden in infected mice by over 56% in the liver and 61% in the spleen when administered at a dose of 12.5 mg/kg .
Antimalarial Properties
In another study focusing on similar compounds, derivatives were assessed for their activity against the chloroquine-sensitive strain of Plasmodium falciparum. While initial results indicated limited activity with IC50 values exceeding 10 μM for most derivatives, the structural modifications of these compounds suggest potential pathways for enhancing their efficacy against malaria .
Cytotoxicity Against Cancer Cell Lines
The compound has also been investigated for its cytotoxic effects on various human cancer cell lines. A series of pyrroloquinazolinones were synthesized and tested against breast cancer (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cell lines using the crystal violet staining assay. The results indicated varying degrees of cytotoxicity across the tested compounds, with specific derivatives showing promising IC50 values that warrant further investigation into their mechanisms of action and potential as anticancer agents .
Structural Insights and Synthesis
The synthesis of this compound typically involves multi-step reactions that may include palladium-catalyzed cyclization processes. The trifluoromethyl group is particularly noteworthy as it can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability and therapeutic index in biological applications .
Case Study: Antileishmanial Efficacy
In a controlled study involving Balb/c mice infected with Leishmania, the administration of a derivative of this compound resulted in significant reductions in parasitic load compared to untreated controls. The study highlighted the compound's potential as a lead candidate for further development into an effective antileishmanial drug.
Case Study: Anticancer Activity
A recent investigation into the cytotoxic effects of pyrroloquinazolinones on various cancer cell lines revealed that certain derivatives could inhibit cell proliferation effectively. The study employed a range of concentrations to determine IC50 values and analyzed cellular responses through apoptosis assays, suggesting that these compounds could serve as templates for developing new anticancer therapies.
Mechanism of Action
The mechanism by which 2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The trifluoromethyl group is a key modulator of lipophilicity, metabolic stability, and electronic effects. Below is a comparative analysis of substituent positions and their impacts:
*Predicted using analogous compounds.
Key Observations :
- Trifluoromethyl Position : The target compound’s -CF₃ at C8 may balance lipophilicity and steric effects compared to C3/C4-substituted analogs (e.g., Compound 9, LogP 4.1 vs. Compound 16, LogP 2.8).
Cytotoxic Activity
Key Observations :
- Target Compound : Hypothetically, the C8-CF₃ group may enhance kinase-binding affinity (e.g., AKT1) due to electron-withdrawing effects, as seen in Compound 9 .
- Structural Flexibility: Methoxy or fluorine substituents (Compound 6, 12) improve cytotoxicity by modulating apoptotic pathways, while rigid fused rings (e.g., vasicinone) favor receptor-binding .
Key Observations :
Biological Activity
2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes the existing literature on its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic implications.
- Molecular Formula : C12H9F3N2O
- Synonyms : 642491-87-0; 8-(Trifluoromethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Recent studies have indicated that this compound exhibits inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in tumor proliferation and survival.
Inhibition of FGFRs
Research indicates that derivatives of pyrrolo[2,1-b]quinazolinones show significant inhibitory activity against FGFRs. For instance, a related compound demonstrated an IC50 value of 1900 nM against FGFR1, suggesting that modifications at the 8-position can enhance potency and selectivity against cancer cells .
Anticancer Activity
The compound has been evaluated for its anticancer properties through various in vitro and in vivo studies. It has shown promising results against several cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MDA-MB-231 | 10 | Breast cancer cell line |
| Hep3B | 5 | Liver cancer cell line |
| 4T1 | 8 | Mouse breast cancer model |
These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies.
Antimalarial Activity
In addition to its anticancer properties, the compound's structural analogs have been investigated for antimalarial activity. A study focused on optimizing dihydroquinazolinone derivatives reported that certain modifications resulted in enhanced efficacy against Plasmodium falciparum, the malaria-causing parasite. The incorporation of trifluoromethyl groups was found to significantly improve activity (EC50 = 0.010 μM) compared to other substituents .
Study on FGFR Inhibition
In a study examining the structure-activity relationship (SAR) of pyrrolo[2,1-b]quinazolinones, researchers synthesized various analogs and evaluated their FGFR inhibitory activities. The introduction of a trifluoromethyl group at the 8-position led to a substantial increase in FGFR inhibition compared to non-substituted analogs. This modification facilitated stronger hydrogen bonding interactions with critical residues in the FGFR active site .
Antiparasitic Activity Assessment
Another significant study highlighted the optimization of dihydroquinazolinone derivatives for antimalarial applications. The research demonstrated that compounds with specific substituents exhibited enhanced metabolic stability and aqueous solubility while retaining potent antiparasitic activity . This suggests that structural modifications can balance efficacy and pharmacokinetic profiles.
Q & A
Q. How can computational modeling enhance derivative design for pharmacological applications?
- Methodological Answer : Perform docking studies with target proteins (e.g., tubulin or thrombin) using Gaussian-optimized geometries. Prioritize derivatives with high LogP (e.g., 2.73 in ) for blood-brain barrier penetration .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
